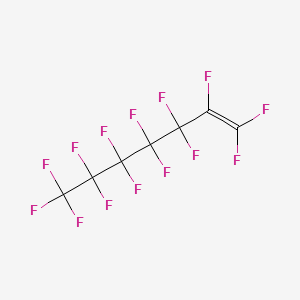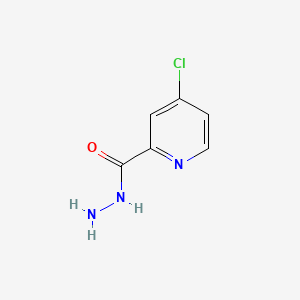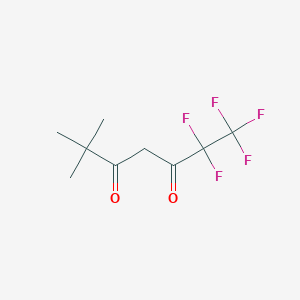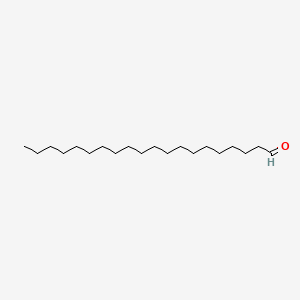
Perfluorohept-1-ene
Overview
Description
Perfluorohept-1-ene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-1-heptene, is a reactive terminal F-olefin electrophile . It has a molecular weight of 350.05 . The compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for Perfluorohept-1-ene were not found, a related compound, perfluorohex-1-ene, has been synthesized at ultrahigh pressure . This suggests that similar methods could potentially be used for the synthesis of Perfluorohept-1-ene.Molecular Structure Analysis
The molecular structure of Perfluorohept-1-ene consists of 20 bonds in total, including 20 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
Perfluorohept-1-ene is a liquid at room temperature . It has a flash point of 80-82°C .Scientific Research Applications
. Its high fluorine content makes it an excellent candidate for creating materials with exceptional chemical resistance and thermal stability. These materials are often used in harsh chemical environments or where high-temperature operations are necessary.
Aerospace Engineering
In aerospace engineering, Perfluoroheptene-1’s properties are harnessed to develop lubricants and coatings that can withstand extreme temperatures and reduce friction in critical components . This application is vital for ensuring the reliability and longevity of aerospace machinery.
Medical Research
Perfluoroheptene-1 is explored in medical research for its potential use in drug delivery systems . Its ability to form stable compounds that can encapsulate medications allows for targeted delivery to specific areas of the body, minimizing side effects and improving treatment efficacy.
Environmental Monitoring
The compound’s unique chemical signature makes it useful in environmental monitoring as a tracer to study air and water currents . This application is crucial for understanding pollutant dispersion and aiding in ecological conservation efforts.
Electronic Industry
In the electronic industry, Perfluoroheptene-1 is used in the manufacturing of semiconductors and electronic components . Its properties help in creating insulating layers and protective coatings that are integral to the performance and durability of electronic devices.
Optical Applications
Due to its refractive index properties, Perfluoroheptene-1 finds applications in the development of optical materials . These materials are used in lenses and other optical components where clarity and light transmission are paramount.
Specialty Solvents
Perfluoroheptene-1 serves as a specialty solvent in chemical research due to its inertness and ability to dissolve a wide range of substances without reacting with them . This makes it an invaluable tool for scientists studying reactive compounds.
Heat Transfer Fluids
Lastly, the compound is used in the creation of heat transfer fluids. Its thermal properties allow it to effectively transfer heat without degrading, making it suitable for use in cooling systems for high-performance computing and nuclear reactors .
Safety and Hazards
Perfluorohept-1-ene is classified as a hazardous substance. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used only in a well-ventilated area and should be stored at 2-8°C .
Future Directions
While specific future directions for Perfluorohept-1-ene were not found in the retrieved sources, research on related per- and polyfluoroalkyl substances (PFASs) suggests the need for more cost-effective and sustainable technologies for their treatment, decomposition, and remediation . The role of mechanochemistry is highlighted with regard to its major potential in reductive defluorination reactions and degradation of pollutants .
properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAVUOSPHHTNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188998 | |
| Record name | Perfluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355-63-5 | |
| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohept-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)








![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)

